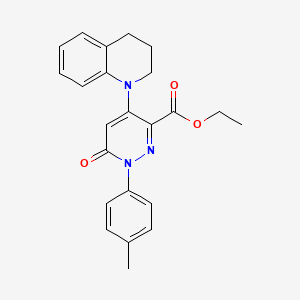

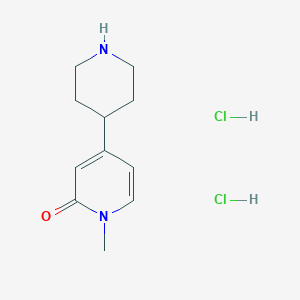

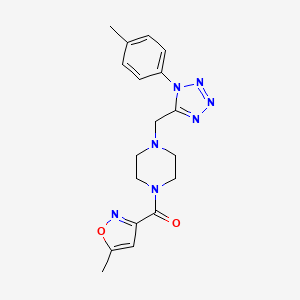

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .

Molecular Structure Analysis

The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.02 g/mol . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichlorobenzyl alcohol” include a melting point of 55-58 °C (lit.) . For “2,4-Dichlorobenzyl chloride”, it has a boiling point of 248 °C (lit.) and a density of 1.407 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Properties : Studies have focused on the synthesis of 9H-purin-6-amines and their derivatives, exploring their chemical properties and reactions. For example, Roggen and Gundersen (2008) investigated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with different substituents, observing variations in tautomer ratios and identifying tautomers using NMR methods (Roggen & Gundersen, 2008).

Biological Evaluation and Potential Therapeutic Applications : Research has also been conducted on the potential therapeutic applications of 9H-purin-6-amines. For instance, Dongwei Kang et al. (2013) designed and synthesized a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated their inhibition activity against acetylcholinesterase, which is relevant in the context of Alzheimer's disease (Dongwei Kang et al., 2013).

Antiproliferative and Antitumor Activities : Zhong-Zhen Zhou et al. (2017) designed two series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines, evaluating their antiproliferative activities against various human cancer cell lines. Some compounds displayed promising antitumor activities and moderate tubulin polymerization inhibitory activity (Zhong-Zhen Zhou et al., 2017).

Antimycobacterial and Antiprotozoal Activity : The study by H. Roggen et al. (2011) on 2-substituted agelasine analogs, including N-methoxy-9-methyl-9H-purin-6-amines, highlighted their antimycobacterial and antiprotozoal activities. The introduction of specific substituents was found to be advantageous for these activities (H. Roggen et al., 2011).

Aldose Reductase Inhibition for Diabetic Complications : Junkai Zhu et al. (2022) synthesized a series of 9H‐purin‐6‐amine derivatives as aldose reductase inhibitors, demonstrating their potential in treating diabetic complications. Some derivatives showed potent and selective inhibitory activities with submicromolar IC50 values (Junkai Zhu et al., 2022).

Mécanisme D'action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

Propriétés

IUPAC Name |

9-[(2,4-dichlorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(9(14)3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXAPZNMESXULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(N=CN=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213528-01-9 |

Source

|

| Record name | 9-[(2,4-dichlorophenyl)methyl]-9H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)

![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2655104.png)

![2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2655105.png)

![[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2655109.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655117.png)